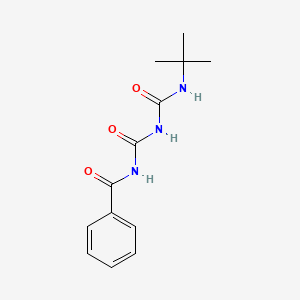
N-(tert-butylcarbamoylcarbamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butylcarbamoylcarbamoyl)benzamide is an organic compound that features a benzamide core with a tert-butylcarbamoylcarbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(tert-butylcarbamoylcarbamoyl)benzamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with benzamide under controlled conditions. Another method includes the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Zn(ClO4)2·6H2O has been reported to be effective in producing N-tert-butyl amides from nitriles and tert-butyl benzoate .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butylcarbamoylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized benzamides, and substituted benzamides, depending on the reaction pathway chosen.
Scientific Research Applications
N-(tert-butylcarbamoylcarbamoyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(tert-butylcarbamoylcarbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-tert-butyl amides, such as N-tert-butylbenzamide and N-tert-butylcarbamoylbenzamide. These compounds share structural similarities but differ in their substituents and specific properties.
Uniqueness
N-(tert-butylcarbamoylcarbamoyl)benzamide is unique due to its dual carbamoyl groups, which provide distinct chemical and biological properties compared to other N-tert-butyl amides. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
873098-21-6 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(tert-butylcarbamoylcarbamoyl)benzamide |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)16-12(19)15-11(18)14-10(17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H3,14,15,16,17,18,19) |
InChI Key |
BMMXZFRJIKJCJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)
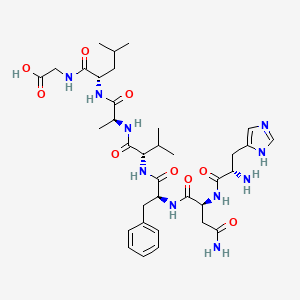
![2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene](/img/structure/B14201560.png)
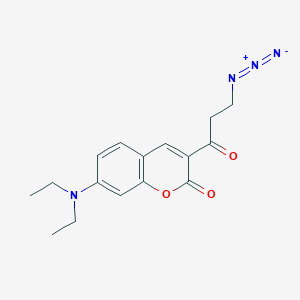
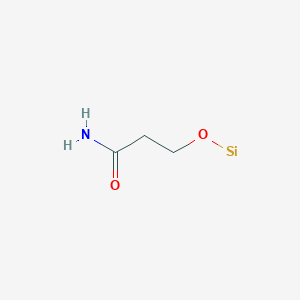
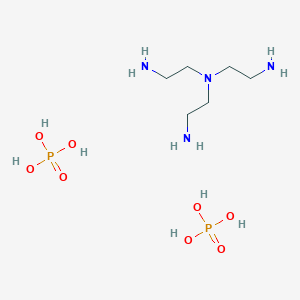
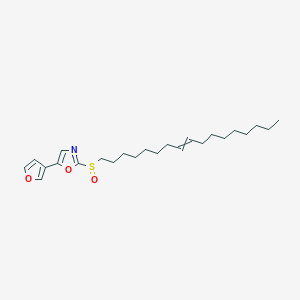
![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
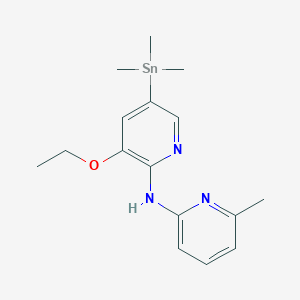
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-](/img/structure/B14201586.png)
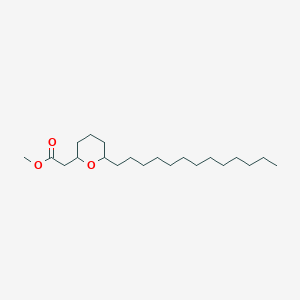
![2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B14201601.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
